
ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanism of Amide Formation
Studies on amide formation mechanisms in aqueous media using carbodiimide derivatives highlight the reactivity of such compounds towards carboxylic acids and amines. These reactions are fundamental for bioconjugation applications, where understanding the conditions that favor amide bond formation versus urea derivatives is crucial (Nakajima & Ikada, 1995).
Synthesis of Heterocycles
The compound serves as a building block for synthesizing new heterocycles with potential anticancer activity. By condensing with various reagents, researchers have developed compounds that showed potent activity against colon HCT-116 human cancer cell lines, demonstrating its utility in medicinal chemistry (Abdel-Motaal, Alanzy, & Asem, 2020).
Arylation via C-N Bond Cleavage
A novel arylation method for 3-(aminoalkyl)indoles via C-N bond cleavage under microwave irradiation has been developed, using thiourea as a catalyst. This process synthesizes 3-(α,α-diarylmethyl)indoles efficiently, showcasing the versatility of thiourea-based catalysts in facilitating environmentally benign synthetic pathways (Deb et al., 2016).
Crystal Structure and Spectroscopic Characterization
Research on the crystal structure and spectroscopic characterization of related compounds provides insights into their molecular geometry and vibrational frequencies, contributing to the understanding of their physical and chemical properties. Such studies are foundational in materials science and pharmaceutical chemistry (Pekparlak et al., 2018).
Synthesis of Potential NMDA Receptor Antagonists
The synthesis of related indole carboxylate derivatives highlights their potential as NMDA receptor antagonists, showcasing the chemical versatility of these compounds in neuroscience research (Fabio & Pentassuglia, 1998).
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate” are currently unknown. This compound is a derivative of indole, and indole derivatives are known to have diverse biological activities . .
Mode of Action
Indole derivatives can interact with various targets, leading to a wide range of biological effects . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Indole derivatives can influence a variety of pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of indole derivatives , this compound could potentially have a wide range of effects
Properties
IUPAC Name |
ethyl 3-[(3-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-3-24-18(23)17-16(14-9-4-5-10-15(14)21-17)22-19(25)20-13-8-6-7-12(2)11-13/h4-11,21H,3H2,1-2H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOCHIBEJUTSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
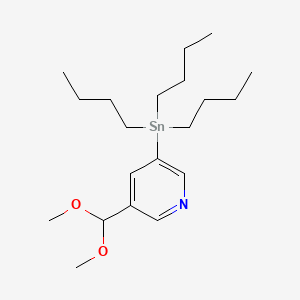
![N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2826460.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2826461.png)

![Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2826464.png)


![1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2826470.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2826471.png)
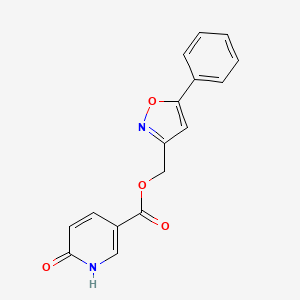
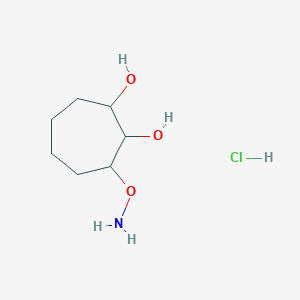
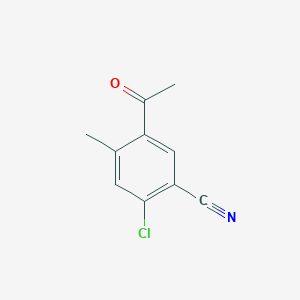
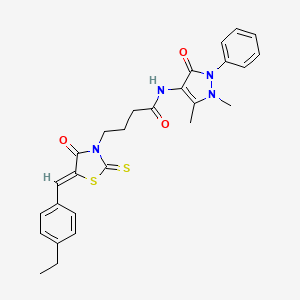
![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)
